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Compound of Interest

Compound Name: Stearyl linolenate

CAS No.: 17673-60-8

Cat. No.: B098550 Get Quote

Chemical Architecture & Theoretical Spectral
Prediction
Before initiating analysis, the molecular structure must be mapped to expected spectral signals.

Stearyl Linolenate (

) consists of two distinct domains linked by an ester bond.

Domain A: The Stearyl Tail (Alcohol derived)

Saturated C18 chain.[1]

Key Feature: High electron density at the

position.

Spectral Marker: Triplet at

ppm (1H NMR).

Domain B: The Linolenate Tail (Acid derived)

Polyunsaturated C18 chain (typically
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-linolenic,

-3).[1][2]

Key Feature: Three cis double bonds separated by bis-allylic methylenes.

Spectral Marker: Distinct triplet at

ppm (Terminal

of

-3) vs

ppm (Saturated

).

Visualization: Structural Assignment Logic
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Figure 1: Logic map correlating chemical domains of Stearyl Linolenate to specific diagnostic

spectral signals.
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Protocol: Fourier Transform Infrared Spectroscopy
(FTIR)[3]
Objective: Rapid identification of functional groups and assessment of oxidation state (Hydroxyl

formation).

Experimental Parameters
Instrument: FTIR Spectrometer with ATR (Attenuated Total Reflectance) accessory (Diamond

or ZnSe crystal).

Resolution: 4

.

Scans: 32-64 scans.

Background: Air (clean crystal).

Step-by-Step Protocol
Crystal Cleaning: Clean ATR crystal with isopropanol. Ensure energy throughput is >95% of

original background.

Sample Loading:

If Liquid/Paste:[2] Apply 10-20

directly to the crystal center.

If Solid: Place ~5 mg on the crystal and apply high pressure using the anvil to ensure

contact.

Acquisition: Collect spectrum from 4000 to 600

.

Post-Processing: Apply baseline correction if necessary. Do not smooth excessively (avoids

loss of shoulder resolution).
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Data Interpretation: The "Fingerprint" Table
Frequency (

)
Assignment

Diagnostic Value for
Stearyl Linolenate

3010 Stretch (cis)

Critical. Intensity correlates

with degree of unsaturation

(C18:3 > C18:2). Absence

indicates oxidation or

saturation.

2920, 2850
Stretch (

)

Strong aliphatic backbone

signal (Stearyl + Linolenate

chains).

1735 - 1745 Stretch (Ester)

Confirms ester linkage.

Broadening suggests

hydrolysis (Free Fatty Acid

formation).

1465 Scissoring General lipid marker.

1170, 1240 Stretch Ester "fingerprint".

720 Rocking

Indicates long aliphatic chain (

).

Self-Validation Check:

Compare the ratio of the 3010

peak (alkene) to the 2920

peak (alkane). For Stearyl Linolenate, this ratio should be significantly higher than for
Stearyl Linoleate or Stearyl Oleate.

Protocol: Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural elucidation, quantification of unsaturation, and purity analysis.
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Experimental Parameters
Instrument: 400 MHz (minimum), 600 MHz (preferred for resolution of carbonyls).

Solvent: Deuterated Chloroform (

) with 0.03% TMS.

Sample Concentration: 20-30 mg in 0.6 mL solvent.

Pulse Sequence:

1H: Standard zg30 or equivalent. Relaxation delay (

)

2.0 s.[2]

13C: Proton-decoupled zgpg30. Relaxation delay (

)

2.0 s.[2]

Step-by-Step Protocol
Preparation: Weigh 25 mg of Stearyl Linolenate into a clean vial.

Solubilization: Add 0.6 mL

. Vortex until completely dissolved. Ensure no turbidity (indicates moisture or polymer
contaminants).

Transfer: Transfer to a 5mm high-precision NMR tube.

Acquisition:

Lock on

.
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Shim to linewidth < 0.5 Hz (on TMS signal).

Acquire 16-32 scans for 1H; 512-1024 scans for 13C.

1H NMR Assignment Table (Chemical Shifts relative to
TMS)
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Shift (

, ppm)
Multiplicity

Integration
(Theoretical)

Assignment
Mechanistic
Insight

5.30 - 5.42 Multiplet 6H
Vinyl Protons (

)

Represents the 3

double bonds of

the linolenate

tail.

4.06
Triplet (

)
2H (Stearyl)

Diagnostic for

the alcohol side

of the ester.

2.80 Multiplet/Triplet 4H Bis-allylic

Crucial Identity

Marker. Protons

between double

bonds (

). Specific to

polyunsaturated

lipids.

2.30 Triplet 2H (Acid)

Protons adjacent

to carbonyl on

the linolenate

side.

2.05 Multiplet 4H Allylic
Protons adjacent

to the outer

double bonds.

1.61 Multiplet 4H

Beta-protons on

both stearyl and

linolenate chains.

1.25 - 1.35 Broad Multiplet ~40H Bulk The long

saturated chains.
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0.98 Triplet 3H

Terminal

(

-3)

Identity Marker.

The

-3 methyl of

linolenate is

deshielded

compared to

saturated

methyls.

0.88 Triplet 3H
Terminal

(Stearyl)

The saturated

end of the stearyl

alcohol chain.

Self-Validating Calculation (Purity): Calculate the ratio of the Bis-allylic integral (2.8 ppm) to the

-methylene integral (2.3 ppm).

Theoretical Ratio:

.

Deviation: If ratio < 2.0, indicates oxidation (loss of bis-allylic protons) or contamination with

Stearyl Linoleate (which has only 2 bis-allylic protons, theoretical ratio 1.0).

Quality Control: Impurity Profiling
High-purity Stearyl Linolenate is susceptible to oxidation (peroxidation) and hydrolysis.

A. Hydrolysis (Free Fatty Acid Detection)
Indicator: Appearance of a triplet at

2.35 ppm (slightly downfield from the ester

at 2.30 ppm) in 1H NMR.[3]

Indicator: Broad
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stretch in FTIR at 3300-3500

.

B. Oxidation (Lipid Peroxidation)
Mechanism: Oxygen attacks the bis-allylic position (2.8 ppm).

NMR Signatures:

Decrease in integral at 2.8 ppm.

Appearance of broad multiplets at

5.5 - 6.5 ppm (Conjugated dienes/hydroperoxides).

Appearance of aldehyde signals at

9.5 - 9.8 ppm.

QC Workflow Diagram
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Stearyl Linolenate Sample

Step 1: FTIR Screening
(Check 3300 cm-1 & 1740 cm-1)

Pass: No OH broad peak Fail: Hydrolysis Detected

Step 2: 1H NMR Analysis

Calculate Ratio:
Bis-allylic (2.8) / Alpha-CH2 (2.3)

Ratio ~ 2.0
(High Purity)

Ratio 1.0 - 1.9
(Mixed with Linoleate/Oleate)

Ratio < 1.0 or Aldehydes present
(Oxidized)

Click to download full resolution via product page

Figure 2: Decision tree for quality control using combined FTIR and NMR data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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